Madurensine

Cancer Biology Natural Product Pharmacology Cytotoxicity Screening

Madurensine (CAS 26126-78-3) is a macrocyclic pyrrolizidine alkaloid (MPA) of the crotanecine ester subclass, with the molecular formula C₁₈H₂₅NO₆ and a molecular weight of 351.4 g/mol. Its full IUPAC name reflects a 13‑membered macrocyclic diester formed through esterification at the C‑6 and C‑9 positions of the crotanecine base.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
CAS No. 26126-78-3
Cat. No. B1609468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadurensine
CAS26126-78-3
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)OC1=O)O)(C)O)C
InChIInChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(25-16(11)21)15(20)14(12)19/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4+/t10-,13-,14?,15-,18-/m1/s1
InChIKeyQBXXZMDYXQHARQ-VREGACOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Madurensine (CAS 26126-78-3): Macrocyclic Pyrrolizidine Alkaloid Reference Standard for Cancer Biology & Analytical Research


Madurensine (CAS 26126-78-3) is a macrocyclic pyrrolizidine alkaloid (MPA) of the crotanecine ester subclass, with the molecular formula C₁₈H₂₅NO₆ and a molecular weight of 351.4 g/mol [1]. Its full IUPAC name reflects a 13‑membered macrocyclic diester formed through esterification at the C‑6 and C‑9 positions of the crotanecine base [2]. Madurensine was first isolated from Crotalaria madurensis and has since been identified in at least five Crotalaria species across Africa and Asia [1][2]. Unlike many pyrrolizidine alkaloids that carry hepatotoxic retronecine‑derived cores, madurensine’s crotanecine skeleton and distinctive 6,9‑diester linkage confer a measurably different toxicological and pharmacological fingerprint, making it a valuable reference compound for natural product screening, mechanistic autophagy studies, and quality‑controlled procurement of alkaloid standards.

Why Generic Pyrrolizidine Alkaloid Substitution Fails for Madurensine‑Requiring Protocols


Even minor modifications in the macrocyclic diester architecture of pyrrolizidine alkaloids (PAs) can profoundly alter both efficacy and toxicity. Madurensine contains a secondary ester grouping uniquely placed at C‑6 rather than the C‑7 position found in its isomer anacrotine [1]. This single positional shift reduces the number of reactive alkylating centres in the toxic metabolite from two to one, resulting in a 2‑ to 4‑fold lower hepatotoxicity compared with the 7,9‑diester anacrotine [2]. Consequently, generic in‑class substitution with a more common retronecine‑ or heliotridine‑based diester (e.g., monocrotaline, senecionine) or even with the closely related isomer anacrotine will not reproduce madurensine’s specific cytotoxic potency, mechanism of cell death (autophagy versus apoptosis), or safety margin. Researchers and procurement specialists must therefore specify madurensine as the exact compound to maintain experimental reproducibility and valid structure‑activity relationship conclusions.

Madurensine (CAS 26126-78-3) Quantitative Differentiation Evidence: Comparator‑Anchored Selection Data


Cytotoxicity on U‑937 Leukemic Cells: Madurensine vs. Co‑Isolated Doronenine

In a bioassay‑guided fractionation study, madurensine and doronenine were co‑isolated from the same ethanolic extract of Crotalaria agatiflora leaves and tested simultaneously against U‑937 human leukemic monocyte lymphoma cells using an XTT colorimetric assay. Madurensine exhibited an IC₅₀ of 47.97 ± 6.3 µM, while doronenine was 1.62‑fold more potent with an IC₅₀ of 29.57 ± 0.916 µM [1]. The 18.4 µM difference in potency demonstrates that, although structurally related, the two macrocyclic pyrrolizidine alkaloids are not functionally interchangeable. This head‑to‑head experimental pairing removes inter‑laboratory variability and provides a robust, quantitative basis for selecting madurensine when moderate, tunable cytotoxicity is desired over the higher potency of doronenine.

Cancer Biology Natural Product Pharmacology Cytotoxicity Screening

Mechanism of Cell Death: Autophagy Induction by Madurensine vs. Apoptosis‑Predominant Comparators

Flow‑cytometric analysis (Annexin‑V/propidium iodide) of U‑937 cells treated with madurensine revealed minimal apoptosis (10–20 %) and necrosis (<2 %), in stark contrast to actinomycin D, which strongly induced canonical apoptosis [1]. Light‑microscopic investigation detected definite signs of cell death, but the low apoptosis rate led the authors to hypothesize that madurensine induces autophagy, which in prolonged circumstances may progress to autophagic cell death [1]. This mechanistic divergence is critical because most macrocyclic pyrrolizidine alkaloids (e.g., seneciphylline, retrorsine) predominantly trigger apoptosis via DNA cross‑linking. Madurensine therefore constitutes a rare autophagy‑biased probe within the MPA family, enabling dissection of autophagy‑dependent pathways without the confounding background of apoptosis.

Autophagy Programmed Cell Death Mechanism of Action

Structural Differentiation: Unique C‑6 Secondary Ester Attachment Confirmed by NMR

Early structural proposals incorrectly placed the secondary ester bridgehead of madurensine at the C‑7 position. Detailed ¹H and ¹³C NMR measurements, including the use of the COLOC technique, unequivocally demonstrated that the secondary ester grouping resides at C‑6, not C‑7 [1][2]. This assignment was further substantiated by full spectroscopic data generation, which corrected erroneous ¹³C NMR literature values [2]. The C‑6 attachment creates a structurally distinct macrocyclic geometry compared to its C‑7 isomer anacrotine and to C‑7‑diester retronecine‑based alkaloids such as monocrotaline. This structural distinction directly underpins the compound’s reduced metabolic activation and lower hepatotoxicity (see Item 4), making validated NMR identity a critical quality gate for any procurement.

Structural Elucidation NMR Spectroscopy Isomer Differentiation

Reduced Hepatotoxicity: Madurensine 2‑ to 4‑Fold Less Toxic Than Anacrotine

A systematic structure‑activity study of 62 pyrrolizidine alkaloids and derivatives in rats demonstrated that crotanecine esters are inherently less hepatotoxic than retronecine esters, and that the 6,9‑diester madurensine is 2‑ to 4‑fold less toxic than the isomeric 7,9‑diester anacrotine [1]. The difference is attributed to the fact that madurensine yields a toxic metabolite with only one reactive alkylating centre, whereas anacrotine generates a bifunctional alkylating metabolite capable of forming DNA interstrand cross‑links [1]. This intrinsic safety advantage does not extend to in‑class 7,9‑diesters, for which hepatotoxicity remains a primary experimental confounder. For in‑vivo studies, madurensine therefore offers a wider therapeutic window and a reduced risk of acute liver injury compared with its closest structural relatives.

Toxicology Structure-Activity Relationship Drug Safety

Isolated Compound vs. Crude Extract Cytotoxicity: Defining Synergy‑Dependent Activity

When tested against U‑937 cells, the crude ethanolic leaf extract of Crotalaria agatiflora exhibited an IC₅₀ of 73.9 µg/mL, whereas purified madurensine alone showed an IC₅₀ of 136.5 µg/mL [1]. This 1.85‑fold reduction in cytotoxicity upon purification indicates that the crude extract contains synergistic or additive co‑constituents. Micro‑Raman spectroscopy confirmed that madurensine treatment does not replicate the biomolecular changes induced by the whole extract, notably lacking the pronounced protein extraction and DNA melting observed with the crude mixture [1]. Thus, madurensine cannot be used as a single‑agent surrogate for the pharmacological activity of Crotalaria agatiflora extracts. This evidence guides researchers to employ purified madurensine specifically for mechanistic studies free of confounding matrix effects.

Phytochemistry Bioassay-Guided Fractionation Synergy Assessment

Best Research & Industrial Application Scenarios for Madurensine (CAS 26126-78-3)


Autophagy Probe in Cancer Cell Biology

Madurensine’s low apoptosis induction (10–20 %) and hypothesised autophagy‑mediated cell death [1] make it a valuable chemical probe for dissecting autophagic flux in U‑937 and other leukemic cell lines. Unlike apoptosis‑dominant comparators (e.g., actinomycin D, senecionine), madurensine allows researchers to study sustained autophagy without the confound of concurrent apoptosis. Laboratories can employ madurensine alongside autophagy inhibitors (e.g., chloroquine, bafilomycin A1) and LC3‑II turnover assays to delineate autophagic signalling pathways.

Cancer Chemoprevention Screening in Natural Product Libraries

With a moderate IC₅₀ of 47.97 µM against U‑937 cells [2], madurensine serves as a calibrated reference compound for screening pyrrolizidine‑alkaloid‑rich plant extracts in cancer chemoprevention programmes. Its well‑characterised cytotoxicity and low apoptosis signature allow it to function as a “middle‑range” comparator in multi‑compound panels, helping to normalise inter‑assay variability and benchmark the potency of newly isolated analogues.

Structure–Toxicity Relationship Studies for Pyrrolizidine Alkaloid Safety Assessment

Owing to its 2‑ to 4‑fold lower hepatotoxicity relative to the C‑7‑diester anacrotine [3], madurensine is an ideal model compound for structure–toxicity relationship (STR) studies. By comparing madurensine (C‑6,9‑diester) with anacrotine (C‑7,9‑diester) and other retronecine‑based PAs, toxicologists can isolate the role of the ester‑bridge position in metabolic activation, DNA cross‑linking potential, and subsequent organ‑specific toxicity. This evidence supports the design of safer pyrrolizidine‑derived leads.

Certified Reference Standard for Analytical Method Development & Quality Control

Madurensine’s unique C‑6 ester attachment and fully assigned ¹H/¹³C NMR spectra [4][5] make it a high‑value reference standard for developing and validating HPLC‑UV, LC‑MS, and qNMR methods targeting macrocyclic pyrrolizidine alkaloids in herbal products and botanical dietary supplements. Its commercial availability at ≥95–98 % purity supports its use as a system suitability standard and for constructing calibration curves in regulatory compliance testing.

Quote Request

Request a Quote for Madurensine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.